molecular formula CH2NO3P B14706468 Phosphorisocyanatidous acid CAS No. 23852-43-9

Phosphorisocyanatidous acid

Cat. No.: B14706468
CAS No.: 23852-43-9
M. Wt: 107.005 g/mol
InChI Key: XWEAQUHXIUANQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Organophosphorus and Isocyanate Chemistry

The journey into organophosphorus chemistry began in the 19th century, with significant contributions that laid the groundwork for future discoveries. A pivotal moment was the synthesis of the first organophosphorus compounds, which opened the door to understanding the unique reactivity of the phosphorus-carbon bond. epa.gov The development of key reactions, such as the Michaelis-Arbuzov reaction, further expanded the synthetic toolkit available to chemists. chemicalbook.com This reaction, in particular, became a cornerstone for the formation of phosphonate (B1237965) esters. chemicalbook.com Concurrently, the field of isocyanate chemistry emerged, with the first synthesis of these highly reactive compounds also occurring in the 19th century. Isocyanates, characterized by the -N=C=O functional group, were initially explored for their utility in the synthesis of ureas and other nitrogen-containing compounds. sigmaaldrich.com The elucidation of their structure and reactivity paved the way for their widespread application, most notably in the production of polyurethane polymers. google.com The independent yet parallel development of these two fields set the stage for their eventual convergence, leading to the investigation of molecules that incorporate both the versatile phosphorus center and the reactive isocyanate group.

Interdisciplinary Relevance within Contemporary Chemical Science

The amalgamation of phosphorus and isocyanate moieties within a single molecule has given rise to compounds with significant interdisciplinary relevance. These molecules serve as valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures. For instance, organophosphorus isocyanates are precursors to a variety of heterocyclic compounds and have been utilized in the synthesis of molecules with potential biological activity. Their reactivity also lends them to applications in polymer chemistry, where they can be incorporated into polymer backbones to enhance properties such as flame retardancy and thermal stability. The presence of both a phosphorus center, which can participate in a variety of chemical transformations, and a highly electrophilic isocyanate group makes these compounds versatile reagents in materials science and medicinal chemistry.

Classification and Nomenclature of Phosphorisocyanatidous Acid and Related Compounds

The systematic naming and classification of this compound and its derivatives are guided by IUPAC nomenclature rules for phosphorus compounds. Understanding this classification is key to navigating the chemical landscape of these fascinating molecules.

This compound, with the chemical formula HP(NCO)(OH), is a theoretical construct. Its instability is predicted due to the high reactivity of the isocyanate group, especially in the presence of an acidic proton. The molecule is envisioned to exist in tautomeric forms, with the phosphonate form, H(O)P(NCO)H, likely being more stable, analogous to phosphorous acid. The study of such a transient species relies on computational chemistry and the characterization of its more stable derivatives.

The ester derivatives of this compound, known as alkyl phosphorisocyanatidites, are more stable and have been synthesized and characterized. These compounds, with the general formula (RO)P(NCO)R', are valuable synthetic intermediates. Their properties are influenced by the nature of the alkyl (R) and R' groups.

Interactive Data Table: Properties of Selected Alkyl Phosphorisocyanatidous Ester Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
Diethyl (isocyanatophosphoryl)phosphonateC5H10NO4P179.11Not availableNot available
Diethyl isopropylphosphonateC7H17O3P180.18Not available1.4117
Diethyl (bromodifluoromethyl)phosphonateC5H10BrF2O3P271.0140-41 °C/0.05 mmHg1.417

Halogenated derivatives, particularly the chlorides, are important precursors for the synthesis of other phosphorisocyanatidous compounds. The high reactivity of the phosphorus-halogen bond allows for facile substitution reactions.

Interactive Data Table: Properties of Selected Halogenated Phosphorisocyanatidous Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
N-(Dichlorophosphoryl)-N-methylmethanamineC2H6Cl2NOP161.95Not available< 0
Di-tert-butylchlorophosphineC8H18ClP180.66191.62-3
Diethyl phosphorochloridateC4H10ClO3P172.5460 °C (at 2 mmHg)Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23852-43-9

Molecular Formula

CH2NO3P

Molecular Weight

107.005 g/mol

IUPAC Name

isocyanatophosphonous acid

InChI

InChI=1S/CH2NO3P/c3-1-2-6(4)5/h4-5H

InChI Key

XWEAQUHXIUANQB-UHFFFAOYSA-N

Canonical SMILES

C(=NP(O)O)=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of Phosphorisocyanatidous Acid Derivatives

The synthesis of this compound derivatives can be approached through several strategic pathways, primarily focusing on the creation of stable ester and halo derivatives.

The formation of this compound esters, also known as dialkyl or diaryl isocyanatophosphites, is a key objective in harnessing the reactivity of this compound class.

A foundational approach to organophosphorus esters involves the reaction of phosphorus trihalides with alcohols or phenols. While direct reactions to form phosphorisocyanatidous esters are not extensively documented, a plausible route involves a multi-step process. The initial step would be the controlled reaction of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃), with an alcohol (ROH) or a phenol (B47542) (ArOH) to yield a dichlorophosphite (B8498940) or a monochlorophosphite. Subsequent reaction of this intermediate with a source of the isocyanate group would lead to the desired product. The stoichiometry and reaction conditions, including the presence of a base to scavenge the hydrogen halide byproduct, are critical for achieving the desired substitution pattern.

A documented, albeit context-specific, synthesis of a dialkyl(isocyanato)phosphite is found within patent literature. Specifically, "this compound dimethyl ester" has been utilized as a reagent in the synthesis of heterocyclic aspartyl protease inhibitors. google.comgoogle.com In the described procedure, this compound dimethyl ester is reacted with benzophenone (B1666685) imine in toluene (B28343) at reflux. google.com While the patent does not detail the preparation of the this compound dimethyl ester itself, its use confirms its existence and accessibility as a synthetic intermediate.

A general synthetic approach to dialkyl phosphites often involves the reaction of phosphorous acid with alcohols. nih.gov However, the introduction of the isocyanato group requires a more specialized approach.

Reactant 1Reactant 2ProductReference
Benzophenone imineThis compound dimethyl ester1,4,2-Diazaphospholidin-5-thione precursor google.comgoogle.com

Halogenated derivatives of this compound, such as phosphorisocyanatidous dichloride (Cl₂P(NCO)), are important precursors for the synthesis of other derivatives. Research has confirmed the existence and characterization of phosphorus(III) diisocyanate, ClP(NCO)₂, and phosphorus(III) triisocyanate, P(NCO)₃. These compounds have been isolated and characterized using spectroscopic methods. While the detailed synthetic protocols are not extensively published in readily accessible literature, their existence points to viable synthetic pathways, likely involving the reaction of phosphorus trihalides with a cyanate (B1221674) source, such as a metal cyanate or a silyl (B83357) isocyanate, under anhydrous conditions.

CompoundSpectroscopic Data
Phosphorisocyanatidous dichloride (Cl₂P(NCO))Characterized
Phosphorus(III) diisocyanate (ClP(NCO)₂)Characterized
Phosphorus(III) triisocyanate (P(NCO)₃)Characterized

The development of new synthetic methods for this compound derivatives is an ongoing area of research. Drawing parallels from the broader field of organophosphorus chemistry, several novel approaches can be envisioned. For instance, the use of visible light-mediated reactions, which have proven effective for various halogenations, could potentially be adapted for the synthesis of halogenated phosphorisocyanatidous compounds under mild conditions. rsc.org Furthermore, catalytic methods, which are prevalent in the synthesis of phosphinates and phosphonates, could offer more efficient and selective routes to the target molecules.

Direct Synthesis Routes to Esters

Precursor Compounds and Reactant Optimization

The selection and optimization of precursors are paramount for the successful synthesis of this compound derivatives. Phosphorus trihalides, particularly PCl₃ and PBr₃, are fundamental starting materials due to their high reactivity. semanticscholar.orgorganic-chemistry.org The choice of the isocyanate source is also critical. Options include metal cyanates (e.g., AgNCO, NaOCN) and silyl isocyanates (e.g., TMS-NCO). The reactivity of these reagents can be tuned by the choice of the metal cation or the silyl group.

Optimization of reaction conditions such as solvent, temperature, and stoichiometry is essential to control the degree of substitution and minimize side reactions. The use of non-polar, aprotic solvents is generally preferred to prevent hydrolysis of the reactive phosphorus (III) intermediates. For reactions that produce hydrogen halides, the addition of a tertiary amine base is a common strategy to drive the reaction to completion.

Reaction Condition Parameters and Process Control

The successful synthesis of a sensitive molecule like this compound hinges on the precise control of reaction parameters. Temperature, pressure, solvent, and the presence of catalysts can significantly influence the reaction pathway, yield, and selectivity.

The temperature of the reaction is a critical parameter. For instance, the synthesis of phosphorus(III) isocyanates from PCl₃ and metal cyanates may require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of the desired product or promote side reactions. In the synthesis of carbamoylphosphonates from diethyl phosphite (B83602) and 4-nitrophenyl isocyanate, a temperature of 55 °C was found to be optimal. rsc.org

Pressure is generally less of a critical parameter for these types of reactions unless gaseous reagents or byproducts are involved. The phosgenation of amines to produce isocyanates is often carried out at atmospheric pressure. google.com

The choice of solvent can have a profound impact on the reaction outcome. For reactions involving polar reagents, a polar aprotic solvent is often preferred to facilitate dissolution and interaction. In the synthesis of carbamoylphosphonates, tetrahydrofuran (B95107) (THF) was used as the solvent. rsc.org For the synthesis of isocyanates from primary amines and phosgene, a two-phase system with a hydrophobic organic solvent like methylene (B1212753) chloride and an aqueous base is employed. orgsyn.orggoogle.com

Catalysis plays a crucial role in many of the synthetic steps. The reaction of diethyl phosphite with 4-nitrophenyl isocyanate is catalyzed by Lewis acids such as cerium(III) chloride (CeCl₃·7H₂O). rsc.org Other inorganic chlorides like AlCl₃, ZnCl₂, CuCl₂, and FeCl₃ also show catalytic activity. rsc.org In the palladium-catalyzed cyanation of aryl halides to produce aryl nitriles (which can be precursors to isocyanates), the choice of palladium precursor and ligand is critical to prevent catalyst poisoning by the cyanide source. nih.govacs.org

The following table provides a summary of the reaction conditions:

ReactionTemperatureSolventCatalystReference
Carbamoylphosphonate Synthesis55 °CTetrahydrofuranCeCl₃·7H₂O rsc.org
Isocyanate Synthesis (from amine)Ice bathMethylene Chloride/WaterNone orgsyn.org
Palladium-Catalyzed Cyanationrt - 40 °CDioxane/WaterPalladium complex with specific phosphine (B1218219) ligand acs.org

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity Profiles

Compounds of trivalent phosphorus are generally characterized by their dual reactivity, acting as both nucleophiles and electrophiles. Phosphorisocyanatidous esters exemplify this behavior. The phosphorus (III) center possesses a lone pair of electrons, making it a potent nucleophilic site. It readily attacks electron-deficient centers, a characteristic feature of P(III) compounds.

Conversely, the molecule also exhibits electrophilic properties. The phosphorus atom can be attacked by strong nucleophiles. More significantly, the isocyanate group (-N=C=O) contains a highly electrophilic carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This allows for nucleophilic attack at the carbon, which is a common reaction pathway for isocyanates. Therefore, the reactivity profile of a phosphorisocyanatidous ester in a given reaction depends on the nature of the co-reactant.

Reactions of Phosphorisocyanatidous Esters

The ester derivatives of phosphorisocyanatidous acid, typically dialkyl phosphorisocyanatidites, are the most studied members of this class and engage in a variety of reactions.

The reaction between phosphorisocyanatidous esters and imines (compounds containing a C=N double bond) is analogous to their reactions with carbonyl compounds. The imine group is polarized, rendering the carbon atom electrophilic. The reaction is expected to proceed via the nucleophilic attack of the phosphorus atom on the imine carbon. This initial addition would form a zwitterionic intermediate, which can then undergo further rearrangement or cyclization depending on the specific structure of the reactants and the reaction conditions. While specific studies on these reactions are not extensively detailed in readily available literature, the mechanism is predicted based on the known reactivity of P(III) esters with C=N systems.

The reactions of P(III) derivatives with carbonyl compounds are well-documented. For phosphorisocyanatidous esters, the reaction typically involves the nucleophilic phosphorus atom attacking the electrophilic carbonyl carbon.

A particularly notable and well-investigated reaction is that of dialkyl(isocyanato)phosphites with 2,6-bis(trifluoroacetyl)phenols. This reaction proceeds in a highly diastereoselective manner, where only one of the two trifluoroacetyl groups on the phenol (B47542) is involved. The proposed mechanism involves an initial interaction followed by the addition of the phenolic hydroxyl group across what is described as an intermediary P=N bond. This cascade of events leads to the formation of complex tri-, tetra-, and pentacyclic α-(trifluoromethyl)phosphoranes.

Reactant AReactant BProduct TypeKey Features
Dialkyl(isocyanato)phosphite4-methyl-2,6-bis(trifluoroacetyl)phenolPentacyclic α-(trifluoromethyl)phosphoraneHighly diastereoselective; Involves addition of phenolic OH to an intermediate P=N bond
Diethyl(trimethylsilyl)phosphite4-methyl-2,6-bis(trifluoroacetyl)phenolγ-hydroxy-α-(trifluoromethyl)phosphonateProceeds via an unusual deoxygenation of an intermediary hydroxyphosphorane

The structure of phosphorisocyanatidous esters, containing P, O, N, and C atoms, suggests the potential for various intramolecular rearrangement reactions. While specific, named rearrangements for this exact class of compounds are not prominent in the literature, analogies can be drawn to other known rearrangements in organophosphorus and isocyanate chemistry. For instance, the isocyanate moiety is a key intermediate in the Curtius and Hofmann rearrangements, which transform acyl azides and amides, respectively, into amines. It is plausible that under thermal or catalytic conditions, the acyl group of the isocyanate could be involved in migrations.

Furthermore, rearrangements involving the migration of the alkyl group from the ester oxygen to the nitrogen or phosphorus atom, similar in principle to the Pistschimuka reaction or Arbuzov rearrangement seen in other organophosphorus compounds, could be envisaged. These potential pathways, however, remain speculative without direct experimental evidence.

Isocyanates are well-known participants in cycloaddition reactions, acting as dienophiles or dipolarophiles. The N=C double bond of the isocyanate group in phosphorisocyanatidous esters can participate in [2+2], [3+2], and [4+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Type): With a conjugated diene, the N=C bond of the isocyanate can act as the dienophile, leading to the formation of a six-membered heterocyclic ring.

[2+2] Cycloaddition: With alkenes, particularly under photochemical conditions, the isocyanate can undergo a [2+2] cycloaddition to form a four-membered β-lactam ring. Thermal [2+2] cycloadditions are also known for isocyanates. youtube.com

[3+2] Cycloaddition: With 1,3-dipoles like nitrile oxides or azides, the isocyanate group can react to form five-membered heterocyclic rings.

These reactions provide a powerful route to complex heterocyclic structures, although specific examples utilizing phosphorisocyanatidous esters as the isocyanate component require further investigation.

Theoretical and Computational Chemistry of Phosphorisocyanatidous Systems

Electronic Structure and Bonding Analysis

Computational quantum chemistry is a powerful tool for understanding the electronic structure of molecules, which in turn governs their chemical and physical properties. aalto.fi For phosphorisocyanatidous systems, analysis of the electronic structure reveals the nature of the bonding and the distribution of electrons within the molecule.

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules, positing that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. expii.comsolubilityofthings.com This theory is particularly useful for explaining the bonding, stability, and reactivity of molecules. solubilityofthings.comquora.com In MO theory, the combination of atomic orbitals can lead to the formation of bonding molecular orbitals, which are lower in energy and stabilize the molecule, and antibonding molecular orbitals, which are higher in energy and can be destabilizing if occupied. expii.comsolubilityofthings.com

The application of MO theory to phosphorisocyanatidous systems and related pnictogen compounds helps to elucidate the nature of the covalent bonds and the potential for non-covalent interactions. For instance, in the context of pnictogen bonding, which is a significant interaction in these systems, MO theory explains the interaction as arising from the overlap between the highest occupied molecular orbital (HOMO) of a Lewis base and the lowest unoccupied molecular orbital (LUMO) of the pnictogen-containing molecule. nih.gov In many pnictogen compounds, the LUMO is associated with a σ-antibonding orbital (σ*) along the axis of a covalent bond to an electron-withdrawing group. nih.govnih.gov This HOMO-LUMO interaction signifies a degree of covalent character in the pnictogen bond. nih.gov

Computational studies on related pentavalent pnictogen systems show that the electronic structure, particularly the nature of the HOMO and LUMO, is critical in determining the molecule's ability to act as a Lewis acid. nih.gov For phosphorisocyanatidous systems, the presence of electronegative isocyanate and chloride groups influences the energies and compositions of the frontier molecular orbitals, making the phosphorus atom an electrophilic center susceptible to nucleophilic attack.

The charge distribution within a molecule is a key determinant of its reactivity and intermolecular interactions. This distribution can be visualized using molecular electrostatic potential (MESP) surfaces, which map the electrostatic potential onto the electron density surface of a molecule. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In phosphorisocyanatidous dichloride, the phosphorus atom is bonded to two chlorine atoms and one isocyanate group. Due to the high electronegativity of the chlorine and nitrogen atoms, the phosphorus atom is expected to be electron-deficient, creating an electrophilic region. This electron deficiency is a prerequisite for the phosphorus atom to act as a pnictogen bond donor. arxiv.org The region of positive electrostatic potential on the phosphorus atom, often referred to as a σ-hole, is located along the extension of the covalent bonds. doaj.org

Computational analyses of similar phosphorus trihalides (PX₃) show the presence of a positive σ-hole on the phosphorus atom, which becomes more positive as the halogen becomes more electronegative. researchgate.net This positive region can interact attractively with a nucleophilic region on another molecule, such as the lone pair on a nitrogen or oxygen atom. arxiv.org Studies have shown that in the crystal structure of phosphorisocyanatidous dichloride, intermolecular P···O interactions are observed, which can be attributed to the attraction between the positive electrostatic potential on the phosphorus and the negative potential on the oxygen atom of a neighboring molecule. arxiv.org

Table 1: Calculated Electrostatic Potential Features in Phosphorus Compounds.
CompoundAtomElectrostatic Potential FeatureSignificance
Phosphorisocyanatidous dichloridePPositive (σ-hole)Acts as an electrophilic center, enabling pnictogen bonding. arxiv.org
Phosphorisocyanatidous dichlorideO (of NCO)NegativeActs as a nucleophilic site, can accept pnictogen bonds. arxiv.org
Phosphorus Trichloride (B1173362) (PCl₃)PPositive (σ-hole)Facilitates intermolecular interactions in the solid state. researchgate.net

Computational Modeling of Reactivity and Reaction Pathways

The reactivity and potential reaction pathways of phosphorisocyanatidous acid are unexplored from a computational modeling perspective.

Density Functional Theory (DFT) Studies of Reaction Energetics

No Density Functional Theory (DFT) studies concerning the reaction energetics of this compound are present in the public domain. DFT is a powerful computational method for investigating the electronic structure and predicting the thermodynamics and kinetics of chemical reactions. Such studies would be invaluable for understanding its stability and transformation pathways, including its formation from the hydrolysis of other compounds.

Transition State Characterization

The characterization of transition states involving this compound is another area lacking research. Identifying and analyzing the geometry and energy of transition states are fundamental to understanding reaction mechanisms and calculating reaction rates. Without dedicated computational studies, the mechanistic details of reactions involving this compound are unknown.

Molecular Dynamics Simulations for Dynamic Behavior

There are no records of molecular dynamics (MD) simulations being performed to investigate the dynamic behavior of this compound. MD simulations could provide insights into its conformational flexibility, solvation properties, and transport behavior by simulating the movement of atoms over time. This would be particularly useful for understanding its behavior in different environments.

Formation and Degradation Pathways

Role as an Intermediate in Synthetic Sequences

While not a commonly isolated compound, phosphorisocyanatidous acid can be postulated as a transient intermediate in specific synthetic reactions. The reactivity of isocyanates with nucleophiles is a cornerstone of organic synthesis. For instance, isocyanates readily react with alcohols to form urethanes and with amines to produce ureas.

In the context of phosphorus chemistry, the reaction of an isocyanate with a compound containing a P-H bond, such as a phosphite (B83602) or phosphonite, could theoretically lead to the formation of a this compound derivative. The addition of phosphoric or phosphonic acid amides to chloromethyliso(thio)cyanatophosphonates has been shown to yield diphosphorylated ureas, suggesting the high reactivity of the isocyanate group towards phosphorus-containing nucleophiles researchgate.net.

Furthermore, the synthesis of polymeric materials often involves the reaction of diisocyanates with diols or diamines. The introduction of phosphorus-containing compounds into these reactions, for example, as catalysts or as reactants to impart flame retardancy, could involve the transient formation of species structurally related to this compound. The interaction of acidic phosphoric acid esters with isocyanate components in polyurethane production highlights the complex interplay between these two functional groups trea.com.

The table below outlines potential reactions where this compound or its derivatives might act as an intermediate.

Reactant 1Reactant 2Potential IntermediateFinal Product
Isocyanate (R-NCO)Phosphorous Acid (H₃PO₃)This compound derivativePhosphorylated carbamate
DiisocyanateDiphosphitePolymeric phosphorisocyanatidous intermediatePhosphorus-containing polyurethane/polyurea

Degradation Pathways of Related Phosphorus-Containing Compounds

The stability of this compound is expected to be limited, and it would likely undergo degradation through several pathways common to organophosphorus compounds.

Hydrolysis is a primary degradation pathway for many organophosphorus compounds. The P-N-C linkage in this compound would be susceptible to cleavage by water. Organophosphates, which are esters of phosphoric acid, can undergo hydrolysis to release alcohol from the ester bond nih.gov. The hydrolysis of the isocyanate group itself is a well-documented reaction, proceeding through a carbamic acid intermediate to yield an amine and carbon dioxide wikipedia.orgresearchgate.net.

The hydrolysis of this compound would likely be influenced by pH. For many organophosphorus pesticides, hydrolysis is spontaneous, especially at high pH biotechrep.ir. The hydrolysis of phosphonates and phosphinates can occur under both acidic and basic conditions beilstein-journals.org. Therefore, it can be inferred that this compound would hydrolyze to phosphorous acid, an amine, and carbon dioxide.

The general mechanism for the acid-catalyzed hydrolysis of esters involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. A similar mechanism can be envisioned for the P-N bond cleavage in this compound.

Thermal degradation is another significant pathway for the breakdown of organophosphorus compounds. The thermal decomposition of organophosphorus esters often involves the elimination of a phosphorus acid nih.govnih.gov. The stability and decomposition temperature are highly dependent on the structure of the compound nih.govresearchgate.net. For instance, the deblocking temperature of blocked isocyanates, which involves the thermal dissociation of a urethane bond, is a critical parameter in polyurethane chemistry mdpi.com.

The thermal decomposition of carbamates to produce isocyanates is a known industrial process that can occur at temperatures between 250 and 600 °C mdpi.com. Given the combined functionalities in this compound, it is plausible that upon heating, it would decompose to yield phosphorous acid and an isocyanate, or further break down into smaller, volatile molecules. The presence of the phosphorus moiety might influence the decomposition temperature and the nature of the resulting products.

The following table summarizes the typical thermal decomposition products of related compound classes.

Compound ClassTypical Decomposition TemperaturePrimary Decomposition Products
Alkyl PhosphatesRelatively lowPhosphorus acid, alkene
Aryl PhosphatesHigher than alkyl phosphatesPhosphorus acid, phenol (B47542)
Carbamates250 - 600 °CIsocyanate, alcohol

Many organophosphorus compounds, including pesticides and nerve agents, are susceptible to enzymatic degradation. Microorganisms have evolved various enzymes capable of hydrolyzing these compounds as a means of detoxification or to utilize them as a nutrient source mdpi.comnih.gov.

Enzymes such as organophosphorus hydrolase (OPH) can hydrolyze a wide range of organophosphates nih.gov. Bacteria have also evolved pathways to metabolize phosphonates, which contain a stable C-P bond msu.runih.govmdpi.comnih.gov. These enzymatic processes typically involve hydrolysis of the ester or C-P bond researchgate.netacs.org.

Given the presence of a phosphorus- and a nitrogen-containing moiety, it is conceivable that this compound could be a substrate for certain microbial enzymes. The degradation would likely proceed via hydrolysis of the P-N or N-C bonds, leading to the formation of simpler, less toxic compounds. The specific enzymes and microbial strains capable of degrading this compound would need to be identified through experimental studies.

Future Research Directions and Unanswered Questions

Development of More Efficient and Sustainable Synthetic Routes

The current laboratory synthesis of HPCO involves the protonation of the 2-phosphaethynolate anion (PCO⁻), typically by heating a mixture of a salt like [Na(dioxane)ₓ]PCO with a weak acid such as stearic acid. tandfonline.com This method, while effective for generating and spectroscopically characterizing HPCO in solution or the gas phase, has limitations for larger-scale production. The compound's instability at ambient temperature, where it decomposes within 30 minutes, presents a significant challenge. tandfonline.com

Future research must focus on developing synthetic pathways that are not only more efficient but also adhere to the principles of green chemistry. Key areas for investigation include:

Catalyst-Driven Syntheses: Exploring catalytic methods to generate HPCO under milder conditions could enhance yield and reduce energy input. For instance, research into the catalytic synthesis of related phosphoryl isocyanates using catalysts like anhydrous magnesium chloride could provide valuable insights. nih.gov

Solvent-Free or Green Solvent Systems: The current synthesis uses solvents like toluene (B28343) or dichloromethane. tandfonline.com Investigating solvent-free reaction conditions or the use of more environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been used in catalyst-free additions to isocyanates, could significantly improve the sustainability of the process. geoscienceworld.org

Precursor Innovation: The development of more stable and easily handled precursors to the PCO⁻ anion or alternative starting materials could simplify the synthetic procedure. General advancements in the synthesis of organophosphorus compounds are moving away from hazardous starting materials like white phosphorus towards more sustainable routes. geoscienceworld.orgresearchgate.net

Flow Chemistry Approaches: Given the high reactivity and instability of HPCO, continuous flow synthesis could offer a safer and more controlled method for its on-demand generation and immediate use in subsequent reactions, minimizing decomposition.

Exploration of Novel Reactivity and Catalytic Applications

The known reactivity of HPCO includes its tendency to oligomerize, forming dimers, trimers, and tetramers, particularly in THF solution. tandfonline.com Its photochemistry has also been investigated, revealing that UV irradiation can lead to CO-elimination to form the parent phosphinidene (B88843) (HP). mdpi.com However, the full scope of its reactivity and its potential as a building block or catalyst remains largely untapped.

Future explorations should include:

Cycloaddition Reactions: Investigating the propensity of the P=C or N=C bonds in HPCO to participate in cycloaddition reactions could lead to the synthesis of novel heterocyclic phosphorus compounds.

Coordination Chemistry: The phosphorus atom in HPCO possesses a lone pair, suggesting it could act as a ligand for transition metals. researchgate.net The resulting metal complexes could exhibit unique catalytic properties, drawing parallels to the extensive field of phosphine-based catalysis. geoscienceworld.orgosti.gov

Catalytic Potential: The bifunctional nature of HPCO (acidic proton, nucleophilic phosphorus, electrophilic carbon) suggests it could act as an organocatalyst. Chiral phosphoric acids are powerful catalysts for a range of asymmetric transformations, and while HPCO is structurally simpler, its unique electronic properties could enable novel catalytic cycles. nih.gov Research could explore its ability to activate substrates through hydrogen bonding or other non-covalent interactions, analogous to how various phosphorus compounds catalyze reactions involving isocyanates or other functional groups. geoscienceworld.orgresearchgate.net

Deeper Understanding of Complex Non-Covalent Interactions

The interactions of HPCO with itself and with other molecules are governed by a network of non-covalent forces. The phosphorus atom can participate in pnictogen bonding, a directional non-covalent interaction analogous to hydrogen bonding, where the electrophilic region on the phosphorus atom interacts with a nucleophile. mdpi.com Understanding these interactions is crucial for predicting the compound's structure, stability, and reactivity in various environments.

Future research should aim to:

Characterize Pnictogen Bonds: Employing advanced computational and experimental techniques to quantify the strength and directionality of pnictogen bonds involving HPCO.

Analyze Hydrogen Bonding: The H-P bond and the potential for the molecule to exist in isomeric forms (like HOCP) mean that hydrogen bonding plays a critical role in its self-assembly and interaction with protic solvents. tandfonline.com

Computational Modeling of Interactions: Using quantum chemical methods like Density Functional Theory (DFT) with dispersion corrections and Non-Covalent Interaction (NCI) analysis to visualize and quantify the van der Waals forces, hydrogen bonds, and pnictogen bonds that dictate the formation of HPCO oligomers and its complexes with other molecules. geoscienceworld.orggeoscienceworld.org Such computational approaches are essential for rationalizing complex binding events and designing systems where these interactions can be harnessed. nih.gov

Advanced Computational Methodologies for Prediction and Design

Computational chemistry has already proven indispensable in studying HPCO, particularly due to its high reactivity and transient nature. mdpi.com The vibrational spectra and photochemistry of HPCO have been analyzed using high-level methods like coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)]. mdpi.com

Future computational work is vital for guiding experimental efforts and can be focused on several key areas:

Predictive Reaction Modeling: Utilizing DFT and other quantum mechanics (QM) methods to model potential reaction pathways, calculate activation barriers, and predict the structures and properties of novel products derived from HPCO. nih.govresearchgate.net This can help prioritize synthetic targets and understand reaction mechanisms.

Machine Learning (ML) Models: Developing ML models trained on data from high-throughput computational quantum chemistry to predict properties of new, hypothetical phosphorus-bearing molecules. oup.com Such models could accelerate the discovery of new compounds with desired characteristics, such as enhanced stability or specific catalytic activity. researchgate.netresearchgate.net

Molecular Orbital Analysis: In-depth analysis of the frontier molecular orbitals (HOMO and LUMO) of HPCO can provide qualitative insights into its reactivity. researchgate.netresearchgate.net For instance, the HOMO exhibits lone-pair character on the phosphorus atom, while the LUMO has antibonding character along the P-H and P-C bonds, explaining its susceptibility to both nucleophilic and electrophilic attack. researchgate.net Advanced tools like Crystal Orbital Hamilton Population (COHP) analysis can further elucidate chemical bonding in related solid-state materials. researchgate.net

Table 1: Computational Methods in Phosphorus Chemistry

Method Type Application in HPCO Research Potential Future Use
Density Functional Theory (DFT) Geometry optimization, vibrational frequency calculation. researchgate.netacs.org Modeling reaction pathways, calculating activation energies, studying non-covalent interactions.
Coupled-Cluster (e.g., CCSD(T)) High-accuracy calculation of spectroscopic properties and photochemistry. mdpi.com Benchmarking DFT results, studying excited states and complex potential energy surfaces.
Molecular Orbital (MO) Analysis Understanding electronic structure and reactivity (HOMO/LUMO). researchgate.netresearchgate.net Designing new catalysts by tuning orbital energies, visualizing bonding interactions.

| Machine Learning (ML) | Not yet applied to HPCO specifically. | High-throughput screening of potential derivatives, predicting properties like stability or catalytic activity. researchgate.netoup.comresearchgate.net |

Investigation of Environmental Fate and Transformation Pathways (without toxicity)

Should HPCO or its derivatives ever be considered for broader application, understanding their environmental fate is paramount. As a highly reactive, small organophosphorus compound, its transformation pathways in the environment are currently unknown. Research in this area, focusing strictly on chemical transformations and not toxicological effects, is essential.

Future investigations should model the environmental behavior of HPCO by studying key degradation processes, drawing on knowledge from related organophosphorus compounds like phosphonates and organophosphate pesticides:

Hydrolysis: The susceptibility of the P-N and P-C bonds to hydrolysis under different pH conditions needs to be determined. Hydrolysis is a primary degradation pathway for many organophosphates, with rates being highly dependent on pH and the nature of the substituents on the phosphorus atom. tandfonline.comnih.gov

Photodegradation: The known photolability of HPCO suggests that sunlight could be a significant factor in its environmental degradation. mdpi.com Studies on the photodegradation of other organophosphorus compounds in natural waters have shown this to be an important transformation process. oup.comacs.org

Microbial Degradation: Investigating whether microorganisms can metabolize HPCO is crucial. Bacteria have evolved diverse enzymatic pathways, such as those involving phosphotriesterases or C-P lyases, to break down complex organophosphorus compounds, often using them as a phosphorus source. nih.govresearchgate.netresearchgate.net The simple structure of HPCO might make it susceptible to enzymatic cleavage.

Sorption and Transport: Understanding how HPCO interacts with soil and sediment particles is key to predicting its mobility in the environment. The strong adsorption of many phosphonates to mineral surfaces significantly impacts their persistence and transport. geoscienceworld.org

By systematically addressing these future research directions, the scientific community can unlock the full potential of phosphorisocyanatidous acid, transforming it from a chemical curiosity into a valuable tool for synthesis and catalysis, while ensuring a thorough understanding of its fundamental chemical nature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.